molecular formula C22H24BrN3O4 B11436590 2-(4-bromo-3-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide

2-(4-bromo-3-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide

Cat. No.: B11436590
M. Wt: 474.3 g/mol
InChI Key: HYYMZBXEDRQHLY-UHFFFAOYSA-N
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Description

2-(4-bromo-3-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide is a complex organic compound that features a combination of bromine, methyl, methoxy, and oxadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-bromo-3-methylphenol with an appropriate acylating agent to form the phenoxy intermediate.

    Oxadiazole Ring Formation: The next step involves the formation of the oxadiazole ring by reacting the phenoxy intermediate with 4-methoxyphenyl hydrazine and a suitable oxidizing agent.

    Final Coupling Reaction: The final step involves coupling the oxadiazole intermediate with isopropylamine and acetic anhydride to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening.

    Substitution: The bromine atom in the phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products may include alcohols or amines.

    Substitution: Products may include substituted phenoxy derivatives.

Scientific Research Applications

2-(4-bromo-3-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromo-3-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring and phenoxy group make it particularly interesting for research in medicinal chemistry and material science.

Properties

Molecular Formula

C22H24BrN3O4

Molecular Weight

474.3 g/mol

IUPAC Name

2-(4-bromo-3-methylphenoxy)-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C22H24BrN3O4/c1-14(2)26(21(27)13-29-18-9-10-19(23)15(3)11-18)12-20-24-22(25-30-20)16-5-7-17(28-4)8-6-16/h5-11,14H,12-13H2,1-4H3

InChI Key

HYYMZBXEDRQHLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N(CC2=NC(=NO2)C3=CC=C(C=C3)OC)C(C)C)Br

Origin of Product

United States

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